![molecular formula C14H19BrOZn B14881348 3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14881348.png)
3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(Cyclohexanemethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(Cyclohexanemethoxy)methyl]bromobenzene+Zn→3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This compound can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, with tetrahydrofuran as the solvent, under an inert atmosphere.
Addition Reactions: Often carried out with aldehydes or ketones in the presence of a catalyst like copper(I) iodide.
Major Products
Negishi Coupling: Produces biaryl compounds.
Addition Reactions: Forms secondary or tertiary alcohols depending on the electrophile used.
Applications De Recherche Scientifique
3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide is widely used in scientific research for its role in forming carbon-carbon bonds. Its applications span across various fields:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates through the synthesis of novel compounds.
Industry: Applied in the production of fine chemicals and materials science for creating advanced materials.
Mécanisme D'action
The mechanism by which 3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive towards electrophiles. The compound acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new carbon-carbon bonds. This process is facilitated by the presence of a catalyst, which enhances the reaction rate and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 3-[(Cyclopentylmethoxy)methyl]phenylzinc bromide
Uniqueness
3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The cyclohexane ring provides steric hindrance, influencing the compound’s behavior in various synthetic applications. This makes it particularly useful in creating sterically demanding molecules that are challenging to synthesize using other reagents.
Propriétés
Formule moléculaire |
C14H19BrOZn |
|---|---|
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
bromozinc(1+);cyclohexylmethoxymethylbenzene |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;;/h1,3,7-8,14H,2,5-6,9-12H2;1H;/q-1;;+2/p-1 |
Clé InChI |
DQDNSCYXLUCKSJ-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)COCC2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


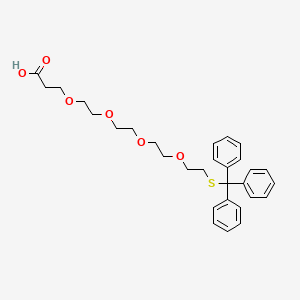
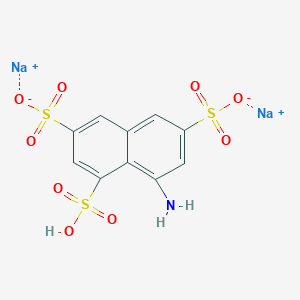

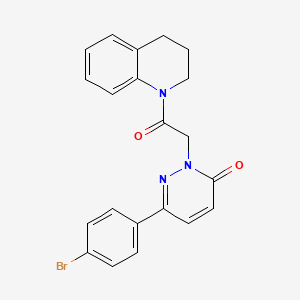
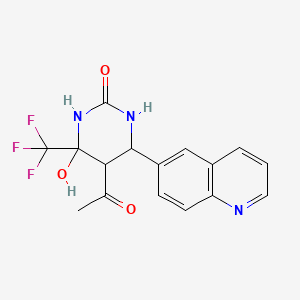

![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14881299.png)
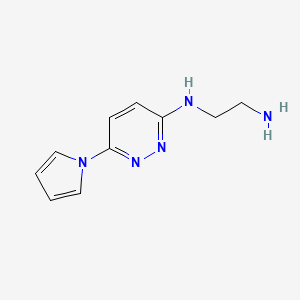
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)
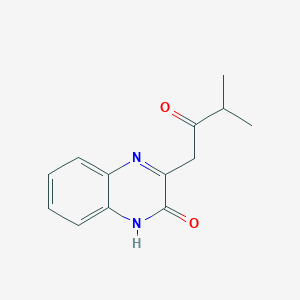
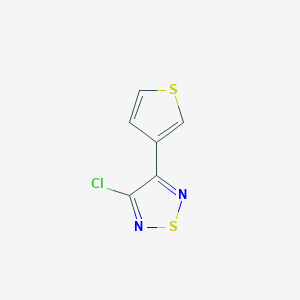
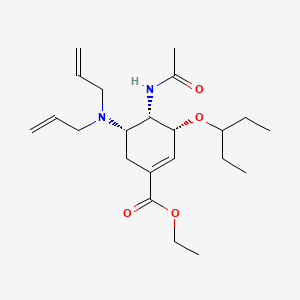

![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
